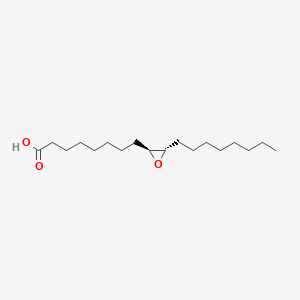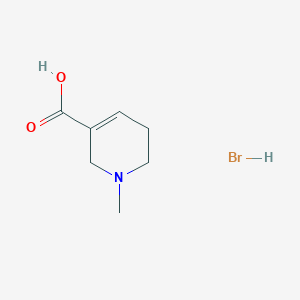
2,2,2-Trichloroethyl chlorosulfate
Overview
Description
2,2,2-Trichloroethyl chlorosulfate is an organic compound with the molecular formula C2H2Cl4O3S. It is a colorless liquid that is hygroscopic, meaning it readily absorbs moisture from the air. This compound is primarily used in organic synthesis and as an intermediate in the production of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trichloroethyl chlorosulfate can be synthesized through the reaction of 2,2,2-trichloroethanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:
C2H3Cl3O+HSO3Cl→C2H2Cl4O3S+H2O
The reaction is exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, reaction, separation, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloroethyl chlorosulfate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorosulfate group with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,2-trichloroethanol and sulfuric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions and controlled temperatures to ensure complete reaction.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: 2,2,2-Trichloroethanol and sulfuric acid
Scientific Research Applications
2,2,2-Trichloroethyl chlorosulfate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: In the production of specialty polymers and materials with unique properties.
Chemical Industry: As a reagent in various chemical reactions and processes
Mechanism of Action
The mechanism of action of 2,2,2-trichloroethyl chlorosulfate involves its reactivity with nucleophiles. The chlorosulfate group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2,2,2-Trichloroethanol: A precursor in the synthesis of 2,2,2-trichloroethyl chlorosulfate.
Chlorosulfonic Acid: Used in the synthesis of various chlorosulfate compounds.
2,2,2-Trichloroethyl Sulfurochloridate: Another chlorosulfate compound with similar reactivity.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of substituted products through nucleophilic substitution reactions. Its hygroscopic nature also makes it distinct from other similar compounds .
Properties
IUPAC Name |
1,1,1-trichloro-2-chlorosulfonyloxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4O3S/c3-2(4,5)1-9-10(6,7)8/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQWRQASGSRKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471414 | |
| Record name | 2,2,2-TRICHLOROETHYL CHLOROSULFATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-09-0 | |
| Record name | 2,2,2-TRICHLOROETHYL CHLOROSULFATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)









![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)

